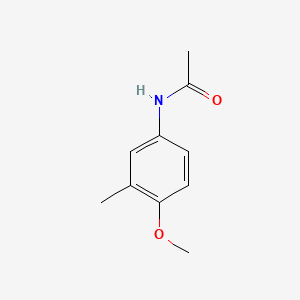

N-(4-methoxy-3-methylphenyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides involved the variation of R-substituents to affect pharmacological activity . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Another example is the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, which was prepared using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . These methods provide insights into the synthetic strategies that could be applied to N-(4-methoxy-3-methylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The structure of N-(2-(trimethylsilyloxy)phenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the structure of N-(4-amino-2-methoxyphenyl)acetamide was elucidated by reduction of its nitro precursor and characterized by crystallization . These studies highlight the importance of structural characterization in understanding the properties of acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot demonstrates the potential for complex reactions leading to desired products . The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the use of catalysts to achieve high selectivity . These reactions are indicative of the types of chemical transformations that N-(4-methoxy-3-methylphenyl)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The papers provided do not directly discuss the properties of N-(4-methoxy-3-methylphenyl)acetamide, but they do provide information on related compounds. For instance, the hypoglycemic activity of novel acetamide derivatives was evaluated in an animal model, indicating the biological relevance of these compounds . The characterization of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives by NMR, IR, and MS suggests the importance of these techniques in determining the properties of acetamide derivatives .

Applications De Recherche Scientifique

Metabolic Studies

N-(4-methoxy-3-methylphenyl)acetamide has been studied in relation to the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. Research by Coleman et al. (2000) explored the metabolism of these herbicides in human and rat liver microsomes, revealing complex metabolic pathways that involve intermediates like CDEPA and CMEPA, leading to compounds such as DEA and MEA. This study is crucial for understanding the metabolic activation pathways of these herbicides and their potential carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis Applications

N-(4-methoxy-3-methylphenyl)acetamide is an important intermediate in the production of azo disperse dyes. Zhang Qun-feng (2008) conducted a study on the green synthesis of this compound, highlighting a novel Pd/C catalyst with high activity, selectivity, and stability. This research is pivotal for developing environmentally friendly methods for synthesizing industrial chemicals (Zhang Qun-feng, 2008).

Pharmaceutical Research

The compound has also been studied for its potential pharmaceutical applications. For instance, Camerman et al. (2005) investigated 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, focusing on their crystal structures and potential anticonvulsant activities. This research adds to the understanding of the stereochemical properties of molecules with potential therapeutic benefits (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Enzyme Inhibitory Studies

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds and evaluated their inhibition potential against certain enzymes. This research is significant in the field of enzyme inhibition and pharmaceutical development (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)

![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)